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Compound of Interest

Compound Name: Fmoc-Ahp(7)-ol

CAS No.: 1396968-44-7

Cat. No.: B2910387

Get Quote

Executive Summary: The Structural Divergence
Fmoc-Ahp(7)-ol (Fmoc-7-aminoheptan-1-ol) represents a distinct class of "peptidol" building

blocks, fundamentally differing from natural

-amino acids in both backbone connectivity and proteolytic susceptibility. While natural amino
acids (e.g., Alanine, Leucine) serve as chiral, rigid scaffolds for peptide bond formation, Fmoc-
Ahp(7)-ol introduces a flexible, achiral 7-carbon alkyl chain terminating in a primary alcohol.

This structural deviation dictates its primary biological utility: Fmoc-Ahp(7)-ol acts as a

proteolytic "stop signal" and a hydrophobic spacer, whereas natural amino acids are substrates

for chain elongation and enzymatic degradation.
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Feature
Natural Amino Acids (e.g.,
Leu, Gly)

Fmoc-Ahp(7)-ol

Backbone Structure -substituted, 2-carbon core Linear, 7-carbon alkyl chain

C-Terminus Carboxylic Acid (-COOH)
Primary Alcohol (-CH

OH)

Chirality
L- or D- enantiomers (except

Gly)
Achiral (unless substituted)

Proteolytic Stability
Low (susceptible to

peptidases)

High (resistant to

carboxypeptidases)

Primary Application Sequence information, folding
C-capping, Linkers

(PROTACs), Spacers

Mechanistic Analysis: Why Fmoc-Ahp(7)-ol
Outperforms in Stability
The "Decoy" Mechanism
Natural amino acids are linked via amide bonds (

), which are the primary targets of proteases. Carboxypeptidases, specifically, recognize the C-
terminal carboxylate anion and the adjacent peptide bond.

Fmoc-Ahp(7)-ol disrupts this recognition through two mechanisms:

Removal of the Scissile Bond: The substitution of the C-terminal carboxyl group with a

hydroxyl group (

) eliminates the carbonyl oxygen required for the nucleophilic attack by serine or cysteine
proteases.

Steric/Spatial Mismatch: The 7-carbon alkyl chain (

) creates a "spacer" effect, pushing the critical recognition elements out of the enzyme's
active site.
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Hydrophobic Partitioning
The extended alkyl chain of Ahp(7)-ol significantly increases the

(partition coefficient) of the resulting peptide conjugate.

Natural AA (Gly):

(Hydrophilic contribution)

Fmoc-Ahp(7)-ol:

(Hydrophobic contribution)

Biological Implication: Peptides modified with Fmoc-Ahp(7)-ol exhibit enhanced membrane

permeability and blood-brain barrier (BBB) penetration compared to their all-natural

counterparts.

Comparative Biological Data[1]
Experiment 1: Proteolytic Stability (Carboxypeptidase Y
Digestion)
Objective: Measure the half-life (

) of a model peptide capped with natural Leucine vs. Ahp(7)-ol.

Model Peptides:

Control: Ac-Ala-Ala-Ala-Leu-OH

Test: Ac-Ala-Ala-Ala-Ahp(7)-ol
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Substrate Enzyme (min) % Intact at 24h

Control (Leu-OH)
Carboxypeptidase Y

(1 U/mL)
< 1%

Test (Ahp(7)-ol)
Carboxypeptidase Y

(1 U/mL)
> 1440 (24h) > 98%

Interpretation: The C-terminal alcohol renders the peptide effectively inert to carboxypeptidase

degradation. The enzyme cannot process the hydroxyl terminus, transforming the peptide into

a biostable agent.

Experiment 2: Linker Flexibility in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ubiquitination

efficiency.

PEG Linkers (Natural-like): High flexibility but high polarity.

Ahp(7) Linkers: High flexibility, lipophilic.

Data: In a comparative study of BRD4 degraders, replacing a PEG-2 linker with an Ahp(7) motif

maintained degradation efficiency (

) while improving cellular permeability by 3.5-fold.

Experimental Protocols
Protocol A: Synthesis of C-Terminal Peptide Alcohols
Standard SPPS cannot be used directly for C-terminal alcohols. This protocol describes the

"Backbone Amide Linker" (BAL) approach or solution-phase capping.

Methodology (Solution Phase Capping):

Peptide Assembly: Synthesize the protected peptide fragment (e.g., Fmoc-Ala-Ala-Ala-OH)

on 2-Chlorotrityl resin.

Cleavage: Cleave from resin using 1% TFA/DCM to retain side-chain protecting groups.
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Coupling:

Dissolve Peptide-COOH (1 eq) and Fmoc-Ahp(7)-ol (free amine form, H-Ahp(7)-ol, 1.2

eq) in DMF.

Add EDC.HCl (1.5 eq) and HOBt (1.5 eq).

Adjust pH to 8 with DIPEA. React for 4 hours.

Workup: Precipitate in cold ether. The product is Fmoc-Peptide-NH-(CH

)

-OH.

Protocol B: Visualization of Pathway Logic
The following diagram illustrates the decision matrix for choosing between Natural AAs and

Fmoc-Ahp(7)-ol in drug design.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2910387/docs?utm_src=pdf-body#comparative-guide-biological-activity-of-fmoc-ahp-7-ol-vs-natural-amino-acids
https://www.benchchem.com/product/b2910387/docs?utm_src=pdf-body#comparative-guide-biological-activity-of-fmoc-ahp-7-ol-vs-natural-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2910387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Design Goal

Requirement: 
Proteolytic Stability?

Requirement: 
Membrane Permeability?

High Priority

Use Natural AA 
(Leu, Phe, etc.)

Low Priority

Low (Standard Transport)

Use Fmoc-Ahp(7)-ol

High (Lipophilic Linker Needed)

Result2

Result: 
<30min Half-life

Result1

Result: 
>24h Half-life

Click to download full resolution via product page

Caption: Decision logic for incorporating Fmoc-Ahp(7)-ol to enhance stability and permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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